molecular formula C12H12N4O B8377364 7-Hydroxy-4-(isopropylamino)quinazoline-6-carbonitrile

7-Hydroxy-4-(isopropylamino)quinazoline-6-carbonitrile

Cat. No. B8377364
M. Wt: 228.25 g/mol
InChI Key: OGDCGPGCWIFCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-(isopropylamino)quinazoline-6-carbonitrile is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

7-hydroxy-4-(propan-2-ylamino)quinazoline-6-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-7(2)16-12-9-3-8(5-13)11(17)4-10(9)14-6-15-12/h3-4,6-7,17H,1-2H3,(H,14,15,16)

InChI Key

OGDCGPGCWIFCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=C(C(=C2)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Hydroxy-4-(isopropylamino)quinazoline-6-carbaldehyde (310 mg, 1.34 mmol) is presented as an initial charge in acetic acid (7 mL, 81 mmol) and admixed with sodium acetate (366 mg, 3.3 mmol) and also hydroxylamine hydrochloride (186 mg, 2.68 mmol). The batch is stirred at 130° C. for 18 hours. After cooling to room temperature, the batch is diluted with water and extracted with ethyl acetate. The combined organic phases are dried over sodium sulphate. Removal of the solvent and also chromatographic purification (silica gel, dichloromethane/methanol: 0→30% methanol) of the residue gives the desired product in 38% yield (116 mg).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
366 mg
Type
reactant
Reaction Step Three
Quantity
186 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
38%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.